Product packaging for Ethyl N-(2-formylthiophen-3-yl)carbamate(Cat. No.:CAS No. 122805-79-2)

Ethyl N-(2-formylthiophen-3-yl)carbamate

Cat. No.: B2832014
CAS No.: 122805-79-2
M. Wt: 199.22
InChI Key: DSDGGNDNZQFCHL-UHFFFAOYSA-N
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Description

Ethyl N-(2-formylthiophen-3-yl)carbamate (CAS 122805-79-2) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol . Its structure, which incorporates both a carbamate ester and a formyl group on a thiophene scaffold, makes it a valuable precursor for developing novel heterocyclic compounds. Researchers utilize this reagent in the synthesis of complex molecular architectures, such as 3-amino-1H-isochromene derivatives, which are frameworks known to exhibit significant biological activities, including antimicrobial and antifungal effects . The presence of the formyl group allows for further functionalization, making it a critical intermediate in constructing libraries of small molecules for drug discovery and bioactivity screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3S B2832014 Ethyl N-(2-formylthiophen-3-yl)carbamate CAS No. 122805-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-formylthiophen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGGNDNZQFCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Proposed Synthesis and Chemical Properties

As there are no specific documented syntheses for Ethyl N-(2-formylthiophen-3-yl)carbamate, a plausible synthetic route can be proposed based on known organic reactions. A likely precursor for this molecule is 3-aminothiophene-2-carbaldehyde (B1269734) .

The synthesis could proceed in two main stages:

Synthesis of the 3-aminothiophene-2-carbaldehyde intermediate: This can be a challenging step. One potential method involves the Vilsmeier-Haack reaction on a suitably protected 3-aminothiophene. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heteroaromatic rings. chemistrysteps.comorganic-chemistry.org The amino group of 3-aminothiophene would likely need to be protected (e.g., as an acetamide) before formylation to prevent side reactions. nih.gov

Formation of the Ethyl Carbamate (B1207046): Once the 3-aminothiophene-2-carbaldehyde is obtained and the protecting group is removed, the final step would be the formation of the carbamate. This is typically achieved by reacting the amino group with ethyl chloroformate in the presence of a base. This is a standard and efficient method for converting amines to ethyl carbamates. wikipedia.org

The predicted chemical properties for this compound are summarized in the table below.

PropertyPredicted Value
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Likely soluble in common organic solvents
Boiling Point Estimated to be >300 °C
Melting Point Not established

Predicted Spectroscopic Data

Strategies for Thiophene Derivative Precursors

Approaches to 3-Substituted Thiophenes with Formyl Group Precursors

A common strategy for the synthesis of 2-formylthiophenes involves the electrophilic formylation of an existing thiophene ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, particularly effective for electron-rich heterocycles like thiophene. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible precursor would be ethyl N-(thiophen-3-yl)carbamate. The carbamate group at the 3-position is an ortho-, para-directing group, and due to the electronic nature of the thiophene ring, electrophilic substitution is generally favored at the adjacent C2 or C5 positions. The steric hindrance of the carbamate group might influence the regioselectivity of the formylation, potentially favoring the introduction of the formyl group at the C2 position.

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by electrophilic attack on the thiophene ring to form a sigma complex. Subsequent elimination and hydrolysis yield the desired aldehyde. wikipedia.org

Table 1: Examples of Vilsmeier-Haack Formylation of Thiophene Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
ThiophenePOCl₃, DMF, 0 °C to rtThiophene-2-carbaldehyde~75-80 ijpcbs.com
3-MethylthiophenePOCl₃, DMF3-Methylthiophene-2-carbaldehydeGood researchgate.net
N-Aryl-substituted 2-aminothiophenesVilsmeier ReagentN-Aryl-2-aminothiophene-5-carbaldehydesVaries researchgate.net

Another approach involves the synthesis of a 3-aminothiophene-2-carboxylic acid or ester derivative, which can then be converted to the corresponding aldehyde. For instance, 2-aminothiophene-3-carboxylates can be synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. asianpubs.orgnih.gov The resulting 3-amino group can be protected as a carbamate, and the ester at the 2-position can be reduced to an alcohol and subsequently oxidized to the aldehyde.

Application of Organolithium Reagents in Thiophene Functionalization

Organolithium reagents are powerful tools in organic synthesis for the functionalization of aromatic and heteroaromatic compounds through deprotonation (metalation) or halogen-metal exchange, followed by quenching with an electrophile. thieme-connect.de This methodology allows for the regioselective introduction of substituents onto the thiophene ring.

In the context of synthesizing this compound, a strategy could involve the directed ortho-metalation of a protected 3-aminothiophene derivative. The carbamate group itself can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong lithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). researchgate.net The resulting 2-lithiated thiophene intermediate can then be trapped with a formylating agent like DMF to introduce the aldehyde group. thieme-connect.de

Alternatively, a 3-halothiophene can be used as a starting material. Halogen-metal exchange with an organolithium reagent at low temperature would generate the 3-lithiothiophene species. Subsequent functionalization is then possible, although introducing both the carbamate and formyl groups in a regioselective manner would require a multi-step sequence. For instance, formylation of a 3-bromothiophene (B43185) at the 2-position could be achieved through lithiation and reaction with DMF, followed by conversion of the bromo group to the amino and then the carbamate functionality.

Table 2: Functionalization of Thiophenes using Organolithium Reagents
Thiophene DerivativeOrganolithium Reagent/ConditionsElectrophileProductYield (%)Reference
Thiophenen-BuLi, THFDMFThiophene-2-carbaldehyde80 thieme-connect.de
3-BromothiopheneLDA, Et₂O, THFDMF3-Bromothiophene-2-carbaldehyde72 thieme-connect.de
O-Aryl N-isopropylcarbamatess-BuLi, TMEDA, -78 °CDMF2-Hydroxybenzaldehydes (via ortho-lithiation)Excellent thieme-connect.de

Carbamate Bond Formation Protocols

Reagents and Conditions for N-Carbamate Formation

The most common method for the formation of N-carbamates is the reaction of an amine with a chloroformate ester. In this case, 3-aminothiophene or a derivative thereof would be reacted with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct. tubitak.gov.tr Suitable bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium carbonate or potassium carbonate. The reaction is typically carried out in an inert solvent like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) at room temperature or below.

Another approach involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine, followed by a transprotection step if the ethyl carbamate is specifically required. However, for direct ethyl carbamate formation, ethyl chloroformate is the more direct reagent. Isocyanates can also be used to form carbamates, but this would require the synthesis of the corresponding 3-isocyanatothiophene, which is an additional step.

A one-pot synthesis of carbamates from amines, carbon dioxide, and alkyl halides has also been reported, offering a milder alternative to chloroformates. researchgate.net

Table 3: Reagents for N-Carbamate Formation
Amine SubstrateReagentBase/SolventProductReference
Generic Primary/Secondary AmineEthyl ChloroformatePyridine or Triethylamine / DichloromethaneEthyl Carbamate tubitak.gov.tr
2-Aminothiophene-3-carboxamideEthyl ChloroformatePyridineThienopyrimidinone derivative (via cyclization) tubitak.gov.tr
Various AminesCO₂, Alkyl HalideCesium Carbonate, TBAI / DMFN-Alkyl Carbamates researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

For the carbamate formation step, optimization of reaction parameters is crucial to maximize the yield and avoid side reactions. Key parameters include the choice of base, solvent, reaction temperature, and the rate of addition of the chloroformate. A non-nucleophilic base is preferred to avoid competition with the amine for the electrophilic chloroformate. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the initially formed carbamate with another molecule of the amine.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through either convergent or divergent strategies, each with its own advantages.

A convergent synthesis would involve the separate synthesis of two or more fragments that are then combined in the later stages to form the final product. For this target molecule, a convergent approach is less obvious but could theoretically involve the coupling of a pre-functionalized thiophene fragment with another molecule. A more practical application of convergent principles would be the synthesis of a key intermediate, such as ethyl N-(2-bromothiophen-3-yl)carbamate, which can then be coupled with a formylating agent. A recently reported convergent route for thiophene-based quinoids highlights the efficiency of this strategy in synthesizing complex thiophene derivatives in high yields. nih.govtechnion.ac.il

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures, including the target molecule. For example, a 3-aminothiophene-2-carboxylate could serve as a versatile intermediate. The amino group could be acylated with various chloroformates to yield a range of N-alkoxycarbonyl derivatives, while the ester group could be modified to introduce different functionalities at the 2-position. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. The synthesis of 2,3-disubstituted thiophenes from common precursors exemplifies a divergent strategy where a central intermediate is transformed into various final products. rsc.orgclockss.org

In the specific case of this compound, a linear, stepwise approach is the most likely and practical synthetic route. This would likely begin with the synthesis of a 3-aminothiophene derivative, followed by N-protection to form the ethyl carbamate, and finally, regioselective formylation at the 2-position. This linear sequence can be considered a simple form of a divergent synthesis if the intermediates are used to create other related molecules.

Multi-Step Synthesis Design

A plausible and well-precedented multi-step synthetic route to this compound is proposed, commencing with the versatile Gewald reaction to construct the core aminothiophene structure. This is followed by a series of chemoselective transformations to introduce the formyl and ethyl carbamate functionalities.

The proposed synthetic pathway involves four key transformations:

Synthesis of a 3-Aminothiophene-2-carboxylate Precursor: The initial step involves the synthesis of a suitably substituted 3-aminothiophene, such as ethyl 3-aminothiophene-2-carboxylate. While the Gewald reaction classically yields 2-aminothiophenes, modifications and alternative strategies allow for the synthesis of 3-aminothiophene derivatives researchgate.netorganic-chemistry.org. One such approach involves the reaction of a β-halocarbonyl compound with a mercaptoacetate (B1236969) derivative.

Chemoselective Reduction of the Ester to an Alcohol: The ester group at the 2-position of the thiophene ring is then selectively reduced to a primary alcohol. This transformation requires a reducing agent that does not affect the amino group at the 3-position. Reagents such as samarium(II) iodide (SmI₂) in the presence of an amine and water have been shown to be effective for the chemoselective reduction of esters to alcohols in the presence of amides and potentially other nitrogen-containing functional groups acs.orgnih.gov.

Selective Oxidation of the Alcohol to an Aldehyde: The resulting (3-aminothiophen-2-yl)methanol (B66493) is then oxidized to the corresponding aldehyde. This step necessitates an oxidizing agent that selectively targets the primary alcohol without over-oxidation to a carboxylic acid or reaction with the electron-rich thiophene ring and the amino group. Oxoammonium salts, such as Bobbitt's salt, under mildly acidic conditions have been demonstrated to selectively oxidize alcohols in the presence of amines, as the amine is protonated and thus protected from oxidation nih.gov.

Carbamate Formation: The final step involves the reaction of the 3-amino group with ethyl chloroformate to yield the target compound, this compound. This is a standard method for the formation of carbamates from primary or secondary amines nih.gov.

A summary of the proposed multi-step synthesis with representative reaction conditions is presented in the table below.

Table 1: Proposed Multi-Step Synthesis of this compound
StepTransformationKey Reagents and ConditionsPlausible Yield Range
1Synthesis of Ethyl 3-aminothiophene-2-carboxylateβ-halocarbonyl, ethyl mercaptoacetate, base (e.g., NaOEt), ethanol60-80%
2Reduction to (3-aminothiophen-2-yl)methanolSmI₂/amine/H₂O, THF, room temperature70-90%
3Oxidation to 3-aminothiophene-2-carbaldehyde (B1269734)Bobbitt's salt (oxoammonium salt), CH₂Cl₂, mild acid75-95%
4Formation of this compoundEthyl chloroformate, pyridine or other non-nucleophilic base, CH₂Cl₂80-95%

One-Pot Reaction Sequences

A plausible one-pot approach could involve a modified Gewald-type reaction. The classical Gewald reaction is a multicomponent reaction that assembles 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base asianpubs.org. While this typically yields 2-aminothiophenes, strategic choice of starting materials and reaction conditions could potentially lead to 3-amino-2-formylthiophene derivatives. For instance, domino reaction protocols have been successfully employed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes nih.gov. A similar strategy could be adapted for the thiophene series.

An alternative one-pot strategy could involve the in-situ formation of a 3-aminothiophene intermediate followed by sequential formylation and carbamoylation without isolation of the intermediates. This would require careful control of the reaction conditions to ensure the selective reaction of each functional group.

Table 2: Comparison of Multi-Step vs. Potential One-Pot Synthesis
AspectMulti-Step SynthesisPotential One-Pot Synthesis
Number of Steps Multiple (typically 3-4)Single operation
Purification Isolation and purification of intermediatesSingle final purification
Overall Yield Potentially lower due to multiple stepsPotentially higher
Reaction Control Easier to control and optimize each stepMore complex to control selectivity
Development Effort More straightforward to develop based on known reactionsRequires significant optimization of conditions

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Several advanced techniques and green chemistry considerations can be applied to the synthesis of this compound.

The use of catalytic methods is a cornerstone of green chemistry. For the synthesis of the carbamate moiety, catalytic approaches for the direct carboxylation of amines using carbon dioxide as a C1 source are being actively developed nih.govacs.orgacs.org. These methods, often employing transition metal catalysts, offer a more sustainable alternative to the use of phosgene (B1210022) derivatives like ethyl chloroformate.

Furthermore, the choice of solvents and reagents plays a crucial role in the greenness of a synthetic route. The use of greener solvents such as water, ethanol, or ionic liquids in thiophene synthesis has been explored rsc.org. Metal-free synthetic approaches to thiophene derivatives are also gaining traction as they eliminate the issue of metal contamination in the final product and reduce the environmental burden of metal waste nih.govorganic-chemistry.org.

Microwave-assisted and ultrasound-promoted synthesis are advanced techniques that can significantly reduce reaction times and improve yields in the synthesis of thiophene derivatives eurekaselect.comnih.gov. These methods can enhance the efficiency of steps like the Gewald reaction or subsequent functional group manipulations.

Table 3: Green Chemistry Approaches in the Synthesis of Thiophene Derivatives
Green Chemistry PrincipleApplication in Thiophene SynthesisExample
Use of Catalysis Catalytic carbamate formation.Copper- or nickel-catalyzed carboxylation of amines with CO₂. acs.orgacs.org
Use of Renewable Feedstocks Starting materials derived from biomass.Not yet widely established for this specific target.
Safer Solvents and Auxiliaries Replacement of hazardous solvents.Use of water, ethanol, or deep eutectic solvents. rsc.org
Energy Efficiency Use of alternative energy sources.Microwave-assisted or ultrasound-promoted reactions. eurekaselect.comnih.gov
Atom Economy Maximizing the incorporation of all materials.One-pot and multicomponent reactions like the Gewald reaction. asianpubs.org
Use of Safer Chemicals Avoiding toxic reagents.Replacing phosgene derivatives with CO₂ for carbamate synthesis. nih.govacs.orgacs.org

Reactivity of the Formyl (-CHO) Group

The formyl group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. The reactivity of the C=C bond in olefins can be influenced by the presence of electron-donating or electron-withdrawing groups. chemrxiv.org In the context of nucleophilic additions, the electrophilicity of the carbonyl carbon is a determining factor.

Common nucleophilic addition reactions at the formyl group include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation and Imine Formation Reactions

The formyl group readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.orgorganic-chemistry.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org The formation of the C=N double bond is a reversible process. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

ReactantProductConditions
Primary AmineImine (Schiff Base)Acid Catalyst
HydroxylamineOxime
HydrazineHydrazone
SemicarbazideSemicarbazone

Selective Oxidation and Reduction Transformations

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other functional groups in the molecule.

Oxidation: Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used but may also reduce the carbamate functionality.

Transformations of the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C2 and C5 positions. pearson.com The substituents already present on the thiophene ring direct the position of further substitution. pearson.comorganicchemistrytutor.comlibretexts.org The formyl group is a deactivating group and a meta-director, while the carbamate group is an activating group and an ortho-, para-director. organicchemistrytutor.comlibretexts.org In 2,3-disubstituted thiophenes, the position of electrophilic attack is influenced by the combined directing effects of both substituents. The most activating group generally dictates the position of substitution. pearson.com

Transition Metal-Catalyzed Cross-Coupling at the Thiophene Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org The thiophene ring can participate in these reactions, typically after conversion of a C-H bond to a C-Halogen or C-OTf bond.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.orgnih.govyoutube.com Thiophene derivatives can be functionalized using this method. nih.govresearchgate.netnih.govmdpi.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. wikipedia.orgnih.govorganic-chemistry.org This reaction can be used to introduce alkenyl groups onto the thiophene ring. acs.orgacs.org

ReactionCatalystReactantsProduct
Suzuki-Miyaura CouplingPalladium ComplexOrganoboron Compound, Halide/TriflateBiaryl or Vinyl-substituted Thiophene
Heck ReactionPalladium ComplexUnsaturated Halide, AlkeneAlkenyl-substituted Thiophene

Annulation and Cyclization Reactions Involving Thiophene Scaffold

The thiophene ring in this compound can participate in various annulation and cyclization reactions to construct fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. nih.govmdpi.com These reactions leverage the reactivity of the thiophene core, often involving metal-catalyzed processes or condensation reactions with bifunctional reagents.

Innovative strategies for synthesizing substituted thiophenes often involve the heterocyclization of functionalized alkynes. nih.govresearchgate.net While this compound is already a cyclized thiophene, its peripheral functional groups can be modified to create precursors for further cyclization. For instance, the formyl group could be converted into an alkynyl group, which could then undergo an intramolecular cyclization.

Another prominent method is the Fiesselmann thiophene synthesis, which involves the condensation of chlorothiophene carboxylates with thioglycolates to form thieno[3,2-b]thiophene (B52689) derivatives. nih.gov By analogy, the functional groups on this compound could be manipulated to engage in similar condensation strategies, leading to the formation of fused ring systems. For example, reactions targeting the C4 and C5 positions of the thiophene ring could lead to the construction of new fused rings.

Cascade cyclization reactions, often initiated by radical species, provide an efficient route to complex polycyclic structures. mdpi.com The reaction of alkynyl diols with a sulfur source like sodium thiosulfate (B1220275) in the presence of iodine can generate thieno[3,2-b]thiophenes through a proposed radical-mediated mechanism. mdpi.com The formyl and carbamate substituents on the target molecule would be expected to influence the regiochemistry and feasibility of such radical cyclizations.

Below is a table summarizing various cyclization strategies applicable to thiophene derivatives.

Reaction TypeReagents/CatalystsDescriptionPotential Application to Subject Compound
Metal-Catalyzed Heterocyclization PdI₂, CuX₂, AgOAcInvolves the activation of an alkyne by a metal catalyst, followed by intramolecular nucleophilic attack. nih.govresearchgate.netacs.orgThe formyl group could be transformed into an alkyne to serve as a handle for such cyclizations.
Fiesselmann Thiophene Synthesis Potassium tert-butoxide, Methyl thioglycolateCondensation reaction to form thieno[3,2-b]thiophene scaffolds from substituted chlorothiophenes. nih.govThe thiophene ring could be halogenated to create a suitable precursor for this reaction.
Cascade Radical Cyclization I₂/Na₂S₂O₃Bisulfur cyclization of alkynyl diols to yield thieno[3,2-b]thiophenes via a proposed radical mechanism. mdpi.comModification of the formyl and carbamate side chains could generate precursors for radical cyclizations.
Iodocyclization I₂A thioether group acts as an intramolecular nucleophile in an iodocyclization process to yield a dihydrothiophene, which can be oxidized to a thiophene. mdpi.comThe formyl group could be reduced and converted to a thioether to facilitate this type of reaction.

Reactivity of the Carbamate Moiety

Carbamates are well-established as protecting groups for amines because they are stable under a variety of conditions but can be removed when desired. chem-station.commasterorganicchemistry.com The cleavage of the ethyl carbamate group from this compound would yield 3-amino-2-formylthiophene, a valuable intermediate for the synthesis of more complex heterocyclic systems.

The method of cleavage depends on the specific type of carbamate. While common carbamates like Boc (tert-butyloxycarbonyl) are cleaved with acid and Fmoc (fluorenylmethoxycarbonyl) with base, simple alkyl carbamates like the ethyl carbamate are generally more robust. masterorganicchemistry.com However, methods for their cleavage exist, including strong acidic or basic hydrolysis, or reductive conditions. For heteroaromatic carbamates, mild methanolysis catalyzed by a base like sodium methoxide (B1231860) can be effective. researchgate.net A general and mild method for the reductive cleavage of aryl O-carbamates to phenols using Schwartz's reagent has also been reported, highlighting that specific reagents can achieve selective cleavage. organic-chemistry.org

Once the amino group is deprotected, it can undergo a wide range of derivatization reactions. For example, it can be acylated, alkylated, or used as a nucleophile in condensation reactions with the adjacent formyl group to form fused pyrimidine (B1678525) or pyridine rings.

The following table summarizes common conditions for carbamate cleavage.

Carbamate TypeCommon Cleavage ReagentsMechanismReference
Boc (tert-butyloxycarbonyl)Strong acids (e.g., TFA)Acid-catalyzed elimination of isobutylene (B52900) and CO₂. masterorganicchemistry.com
Cbz (Carboxybenzyl)Catalytic hydrogenation (H₂, Pd/C)Hydrogenolysis of the benzyl (B1604629) group. masterorganicchemistry.com
Fmoc (Fluorenylmethyloxycarbonyl)Amine bases (e.g., piperidine)Base-catalyzed elimination (E1cB mechanism). masterorganicchemistry.com
Aryl/Heteroaryl N-Carbamates Base-catalyzed methanolysis (e.g., NaOMe in MeOH)Nucleophilic acyl substitution. researchgate.net
Alkyl Carbamates Strong acid/base hydrolysis; Reductive cleavageVaries depending on conditions (e.g., hydrolysis, reduction).

The primary role of the carbamate moiety in this context is as a protecting group for the amine. chem-station.com The electron-withdrawing nature of the carbonyl group in the carbamate delocalizes the lone pair of electrons on the nitrogen atom, reducing its nucleophilicity and basicity. youtube.com This "taming" of the amine's reactivity prevents it from interfering with reactions at other sites on the molecule, such as the formyl group or the thiophene ring itself. chem-station.comyoutube.com This protection is essential in multi-step syntheses. chem-station.com

Structurally, the carbamate functionality is an amide-ester hybrid and generally displays good chemical stability. acs.org This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Beyond protection, the carbamate group can also function as a directing group in electrophilic substitution reactions, particularly in metallation reactions. The carbonyl oxygen can coordinate to a metal such as lithium, directing ortho-lithiation. In the case of this compound, this could potentially direct metallation to the C4 position of the thiophene ring, allowing for subsequent functionalization at that site.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its reactions. The main reactive centers are the formyl group (an electrophilic carbonyl carbon), the thiophene ring (susceptible to electrophilic substitution and metallation), and the carbamate group (which can be cleaved or direct reactions).

Chemoselectivity: In reactions with nucleophiles, the formyl group is the most likely site of attack due to the highly electrophilic nature of the aldehyde carbon. For example, in Grignard or Wittig reactions, the transformation would be expected to occur selectively at the formyl group, leaving the carbamate and the thiophene ring intact.

In reactions involving strong bases like n-butyllithium (n-BuLi), selectivity can be more complex. Lithiation of the thiophene ring is a common reaction. mdpi.comresearchgate.net The most acidic proton on the thiophene ring is typically at the C2 or C5 position. However, since these are substituted, lithiation would likely be directed to the C4 position by the carbamate group.

Regioselectivity: The regioselectivity of reactions on the thiophene ring is governed by the electronic effects of the existing substituents.

The formyl group at C2 is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the C4 position.

The N-ethylcarbamate group at C3 is an ortho-, para-director. However, in the context of the thiophene ring, its directing influence would be towards the C2 and C4 positions. Since C2 is already substituted, it strongly directs towards C4.

Therefore, in electrophilic aromatic substitution reactions, there is a strong synergistic effect from both the formyl and carbamate groups, directing the incoming electrophile almost exclusively to the C4 position. Similarly, in direct lithiation reactions, the carbamate group is expected to be the dominant directing group, favoring functionalization at the C4 position. mdpi.comresearchgate.net This chemo- and regioselective functionalization is crucial for the synthesis of complex, tetra-substituted thiophene derivatives. mdpi.com

Derivatives and Analogues of Ethyl N 2 Formylthiophen 3 Yl Carbamate: Synthesis and Structure Activity Relationship Sar Studies

Rational Design of Structural Modifications

The rational design of new analogues is a cornerstone of modern drug discovery and materials development. This approach involves making deliberate, hypothesis-driven changes to a molecule's structure to enhance desired properties while minimizing undesirable ones. For the ethyl N-(2-formylthiophen-3-yl)carbamate scaffold, this strategy focuses on three primary sites: the thiophene (B33073) ring, the carbamate's alkyl group, and the formyl functional group.

Introduction of Substituents on the Thiophene Ring (e.g., Bromination)

The thiophene ring is a versatile platform for structural modification, readily undergoing electrophilic aromatic substitution reactions. nih.gov Halogenation, particularly bromination, is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability. The introduction of a bromine atom can also provide a synthetic handle for further diversification through cross-coupling reactions.

The bromination of thiophene derivatives is often achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent. researchgate.net The regioselectivity of the reaction is influenced by the existing substituents. For a 3-substituted thiophene, bromination typically occurs at the adjacent C2 or C5 positions, which are activated by the sulfur atom. researchgate.netresearchgate.net Density Functional Theory (DFT) investigations into the mechanism of thiophene bromination with NBS suggest that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net

While direct bromination studies on this compound are not extensively documented, the synthesis of analogous compounds such as tert-butyl N-(2-bromothiophen-3-yl)carbamate demonstrates the feasibility of this modification. Such transformations are crucial for SAR studies, as the position and nature of the substituent can significantly impact biological activity. nih.gov

Table 1: Representative Bromination Reaction on a Thiophene Carbamate (B1207046) Scaffold
ReactantReagentSolventProductKey Finding
ThiopheneN-Bromosuccinimide (NBS)Chloroform/Acetic Acid2-Bromothiophene or 2,5-DibromothiopheneDemonstrates the general reactivity of the thiophene ring towards electrophilic bromination. The degree of bromination can be controlled by stoichiometry. researchgate.net
3-Substituted ThiophenesNBSVarious (e.g., Chloroform)Mixture of 2-bromo- and 5-bromo-3-substituted thiophenesHighlights the directing effects of substituents on the thiophene ring during bromination. researchgate.net

Variation of the Alkyl Group of the Carbamate (e.g., tert-butyl analogues)

The alkyl group of the carbamate moiety is another critical point for modification in SAR studies. Altering this group from ethyl to other variants like methyl, propyl, or a bulkier tert-butyl group can influence solubility, metabolic stability, and binding interactions with biological targets. nih.govnih.gov The tert-butyl (Boc) group, in particular, is widely used in medicinal chemistry. Its bulk can provide steric hindrance that protects the carbamate from enzymatic hydrolysis, thereby increasing the compound's half-life. It can also confer specific conformational preferences that may enhance target affinity. researchgate.net

The synthesis of tert-butyl carbamate analogues can be achieved through methods like the Curtius rearrangement of a corresponding carbonyl azide (B81097) with tert-butyl alcohol. nih.gov For example, tert-butyl N-(thiophen-2-yl)carbamate is synthesized from thiophene-2-carbonyl azide and tert-butyl alcohol. nih.gov This precursor serves as a valuable intermediate for creating more complex pharmaceutical and agrochemical compounds. chemimpex.com SAR studies on various classes of bioactive molecules have shown that the switch from an ethyl to a tert-butyl carbamate can significantly alter biological activity, sometimes leading to more potent and selective compounds. nih.govmdpi.com

Table 2: Comparison of Ethyl vs. tert-Butyl Carbamate Analogues in SAR
ModificationRationaleSynthetic Method ExamplePotential SAR Impact
Ethyl GroupBaseline structure, relatively small and lipophilic.Reaction of an amine with ethyl chloroformate. nih.govServes as a reference point for activity and physicochemical properties.
tert-Butyl GroupIncrease steric bulk, enhance metabolic stability against hydrolysis.Curtius rearrangement with tert-butyl alcohol. nih.govCan improve pharmacokinetic profile and may introduce specific steric interactions with a target binding site, potentially increasing potency or selectivity. researchgate.net

Modifications at the Formyl Position (e.g., to oxoethyl)

The formyl group at the C2 position of the thiophene ring is a reactive handle suitable for a wide range of chemical transformations. researchgate.net Its electrophilic carbon atom can react with nucleophiles, and the adjacent C-H bond can be oxidized. Modifications at this position can lead to derivatives with profoundly different chemical properties and biological activities.

One such modification is the conversion to an "oxoethyl" group, essentially transforming the aldehyde into a ketone like a 2-acetylthiophene (B1664040) derivative. This can be achieved through various synthetic routes, often starting with a Vilsmeier-Haack reaction on a suitable precursor to introduce the formyl group, followed by further reactions. mdpi.com For instance, a 2-acetylthiophene moiety can be constructed by reacting a β-chloroacrolein intermediate with a sulfur source and chloroacetone. mdpi.com The resulting ketone offers new possibilities for derivatization, such as Knoevenagel condensation to extend the carbon chain or conversion to oximes and hydrazones, significantly expanding the chemical space for SAR exploration. e-bookshelf.de

Exploration of Bioisosteric Replacements in the Thiophene Ring

Bioisosterism is a key strategy in medicinal chemistry where a functional group or moiety is replaced by another with similar physicochemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties. mdpi.com The thiophene ring is considered a classical bioisostere of the benzene (B151609) ring. sci-hub.se This is due to their similar size, shape, and aromatic character, although thiophene possesses a different electronic distribution and potential for hydrogen bonding via its sulfur atom. nih.gov

In the context of this compound, the thiophene ring could be replaced by other aromatic or heteroaromatic systems to probe the importance of the thiophene scaffold for its activity. Potential bioisosteres include:

Benzene: To assess the role of the sulfur heteroatom.

Furan: To evaluate the effect of a different heteroatom (oxygen).

Pyridine (B92270): To introduce a nitrogen atom, altering basicity and hydrogen bonding capacity. researchgate.net

Thiazole: To reposition the heteroatoms and change the electronic landscape.

Such replacements can influence how the molecule interacts with biological targets and how it is processed by metabolic enzymes. The successful application of this strategy has been demonstrated in numerous drug discovery programs, where the substitution of a benzene ring with thiophene has led to improved metabolic stability and binding affinity. nih.govacs.org

Synthesis of Libraries of this compound Analogues

To efficiently explore the SAR of the this compound scaffold, the synthesis of compound libraries using combinatorial chemistry techniques is a powerful approach. wisdomlib.org This involves the systematic and parallel synthesis of a large number of derivatives by combining a set of building blocks in all possible combinations.

A strategy for building a library around this scaffold could involve a multi-step, one-pot synthesis of highly substituted thiophenes. nih.govacs.org For example, a library could be generated by:

Varying the Thiophene Core: Starting with different substituted 1,3-dicarbonyl compounds to generate diversity around the thiophene ring. acs.org

Diversifying the Carbamate: Reacting a common 3-aminothiophene intermediate with a collection of different chloroformates (e.g., methyl, ethyl, propyl, benzyl (B1604629) chloroformate) to create a range of carbamate analogues. researchgate.net

Modifying the Formyl Group: Taking a subset of the library and performing parallel reactions on the formyl group, such as reductive amination or Wittig reactions.

These methods allow for the rapid generation of a diverse set of molecules, which can then be screened for activity, enabling a comprehensive understanding of the SAR landscape. wisdomlib.org

Computational Approaches to Structure-Reactivity/Property Relationships

Computational chemistry provides invaluable tools for understanding and predicting the properties of molecules, guiding the rational design of new analogues. Methods like Density Functional Theory (DFT) and molecular docking are frequently applied to thiophene derivatives. sapub.org

Density Functional Theory (DFT) can be used to calculate a range of quantum chemical parameters that correlate with molecular reactivity and stability. mdpi.comnih.gov Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of chemical reactivity and kinetic stability. nih.gov

Fukui Functions: These can predict the most likely sites for electrophilic or nucleophilic attack, which is useful for planning synthetic reactions like bromination. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov By simulating the binding of different analogues to a target's active site, researchers can estimate binding affinities (often expressed as a docking score) and visualize key interactions like hydrogen bonds and π-π stacking. gyanvihar.orgnih.gov This information helps in prioritizing which analogues to synthesize and can explain observed SAR trends at a molecular level. researchgate.net For thiophene-based compounds, docking studies have been instrumental in identifying potent inhibitors for various biological targets. tandfonline.com

Table 3: Application of Computational Methods to Thiophene Derivatives
Computational MethodParameter/OutputApplication in SAR/Drug Design
Density Functional Theory (DFT)HOMO-LUMO Gap, Electrostatic Potential, Fukui FunctionsPredicts chemical reactivity, stability, and sites of reaction. Helps in understanding electronic properties that influence biological activity. researchgate.net
Molecular DockingBinding Pose, Docking Score, Interaction Analysis (H-bonds, etc.)Predicts ligand-receptor binding affinity and mode. Prioritizes compounds for synthesis and explains SAR. nih.gov
ADME PredictionLipinski's Rule of Five, Solubility, PermeabilityAssesses the "drug-likeness" of designed analogues to identify candidates with favorable pharmacokinetic profiles early in the design process. tandfonline.com

Spectroscopic and Crystallographic Elucidation of Ethyl N 2 Formylthiophen 3 Yl Carbamate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of Ethyl N-(2-formylthiophen-3-yl)carbamate and its analogs, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the formyl group, the carbamate (B1207046) moiety, and the ethyl group.

The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the formyl proton is expected to appear at a high chemical shift (downfield) due to the electron-withdrawing nature of the carbonyl group. The protons on the thiophene ring will exhibit characteristic coupling patterns depending on their relative positions. The ethyl group of the carbamate will show a typical quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.

Table 1: Representative ¹H NMR Data for an Ethyl Carbamate Moiety

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH- 8.0 - 9.5 broad singlet -
-O-CH₂-CH₃ 4.1 - 4.3 quartet ~7.1

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

For this compound, the carbonyl carbons of the formyl and carbamate groups are expected to resonate at the downfield end of the spectrum. The carbon atoms of the thiophene ring will appear in the aromatic region, with their specific shifts being influenced by the substituents. The carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Chemical Shift (δ, ppm)
Formyl Carbonyl (-CHO) 180 - 190
Carbamate Carbonyl (-NHCOO-) 150 - 160
Thiophene Ring Carbons 110 - 150
Methylene Carbon (-O-CH₂-) 60 - 65

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in a spin system, such as the ethyl group and the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the successful synthesis of this compound and its derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key vibrational bands expected for this compound would include:

N-H stretching of the carbamate.

C=O stretching of the formyl and carbamate groups.

C-N stretching of the carbamate.

C-O stretching of the ester group.

Characteristic vibrations of the thiophene ring.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H (aromatic) 3000 - 3100
C-H (aliphatic) 2850 - 3000
C=O (formyl) 1680 - 1700
C=O (carbamate) 1700 - 1730
C=C (thiophene) 1400 - 1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the thiophene ring and the formyl group is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Single Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Interactions and Crystal Packing

Detailed analysis of the non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-stacking, that govern how molecules of this compound arrange themselves in a solid state, is currently unavailable. Without crystallographic data, a description of the crystal lattice and the packing motifs cannot be provided.

Computational Chemistry and Theoretical Modeling of Ethyl N 2 Formylthiophen 3 Yl Carbamate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can efficiently calculate various ground-state properties of Ethyl N-(2-formylthiophen-3-yl)carbamate. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Key ground-state properties that can be determined include the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The optimized geometry reveals bond lengths and angles, providing a detailed three-dimensional structure of the molecule. Mulliken charge analysis helps to understand the distribution of electron density across the atoms, identifying electrophilic and nucleophilic sites. The energies of the HOMO and LUMO are crucial for predicting the molecule's chemical reactivity and kinetic stability; a large HOMO-LUMO gap generally implies high stability.

Table 1: Theoretical Ground State Properties of this compound calculated using DFT (B3LYP/6-311++G(d,p))

PropertyValue
Total Energy (Hartree)-985.123456
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.92
HOMO-LUMO Gap (eV)4.86
Dipole Moment (Debye)3.45

Note: The data in this table is hypothetical and representative of a typical DFT calculation for a molecule of this nature.

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide highly accurate predictions of molecular energies and properties. These methods are particularly useful for benchmarking results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are significant. High-accuracy calculations can refine the understanding of the molecule's thermodynamic stability and electronic properties.

Reaction Mechanism Simulations

Theoretical modeling is instrumental in elucidating the pathways of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states (TS) and calculate the associated activation energy barriers. For instance, in a hypothetical reaction involving the formyl group of this compound, such as a nucleophilic addition, DFT calculations can be used to locate the transition state connecting the reactants and products. The vibrational frequency analysis of the TS is crucial, as a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation barrier provides a quantitative measure of the reaction's feasibility.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to the Formyl Group

Reaction StepActivation Energy (kcal/mol) - Gas PhaseActivation Energy (kcal/mol) - Ethanol
Nucleophile attack on carbonyl carbon15.813.2
Proton transfer8.26.5

Note: The data in this table is hypothetical and illustrates the kind of results obtained from reaction mechanism simulations.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. The predicted absorption maxima (λmax) can be compared with experimentally measured spectra to confirm the molecular structure and electronic transitions.

Furthermore, calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The computed frequencies and intensities of the vibrational modes can be correlated with the peaks observed in the experimental spectra, providing a detailed understanding of the molecule's vibrational characteristics. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
UV-Vis λmax (nm)285288
IR C=O stretch (cm⁻¹) (formyl)16851680
IR C=O stretch (cm⁻¹) (carbamate)17201715
¹H NMR δ (ppm) (formyl proton)9.859.82
¹³C NMR δ (ppm) (carbonyl carbon)185.2184.9

Note: The data in this table is hypothetical and serves to illustrate the comparison between predicted and experimental spectroscopic data.

Article Generation Not Possible Due to Lack of Specific Research Data

Despite a comprehensive search for scientific literature, no specific studies concerning the computational chemistry and theoretical modeling of this compound could be identified. The current body of public-domain research does not appear to include molecular docking or molecular dynamics studies for this particular compound.

The request specified a detailed article focusing solely on "this compound," with a dedicated section on its computational modeling, including molecular docking and dynamics. However, searches for relevant scholarly articles and databases yielded no results for this exact molecule. While research exists for structurally related compounds, such as other thiophene (B33073) derivatives and carbamates, any attempt to extrapolate that information to this compound would be scientifically unfounded and speculative.

To maintain the integrity of scientific accuracy and adhere strictly to the user's instructions to only include information about the specified compound, it is not possible to generate the requested article. The creation of content for the "Computational Chemistry and Theoretical Modeling" section, including data tables on ligand-target interactions, would require fabricating data, which is a violation of the core principles of scientific reporting.

Therefore, until research on the computational analysis of this compound is conducted and published, this request cannot be fulfilled.

Applications of Ethyl N 2 Formylthiophen 3 Yl Carbamate As a Versatile Chemical Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of an electrophilic aldehyde and a protected amine on an aromatic scaffold makes Ethyl N-(2-formylthiophen-3-yl)carbamate a potent building block for elaborating complex molecular structures. The differential reactivity of the two functional groups allows for selective, stepwise modifications, which is a cornerstone of modern synthetic strategy.

The formyl group at the C2 position is a versatile handle for a wide array of carbon-carbon bond-forming reactions. It can readily participate in classical transformations that extend carbon chains or introduce new ring systems. The ethyl carbamate (B1207046) at the C3 position functions as a stable, protected form of a 3-aminothiophene moiety. This protecting group can be removed under specific conditions to liberate the amine, which can then be engaged in further synthetic steps such as acylation, alkylation, or amide bond formation. This dual functionality allows chemists to build molecular complexity in a controlled manner.

Below is a table detailing the potential synthetic transformations for each functional group, highlighting the compound's role in molecular construction.

Functional GroupPositionReaction TypePotential Outcome
Formyl (-CHO) C2Wittig ReactionConversion to an alkene
Horner-Wadsworth-EmmonsFormation of an α,β-unsaturated ester
Aldol (B89426) CondensationFormation of a β-hydroxy aldehyde/ketone
Grignard/Organolithium AdditionCreation of a secondary alcohol
Reductive AminationSynthesis of a secondary or tertiary amine
Ethyl Carbamate (-NHCOOEt) C3Hydrolysis (Acidic or Basic)Deprotection to yield a primary amine
N-Alkylation (e.g., Mitsunobu)Modification of the carbamate nitrogen
Reduction (e.g., with LiAlH4)Conversion to an N-methylamine

These reactions demonstrate the compound's capacity to serve as a central scaffold from which diverse and complex molecular branches can be grown.

Precursor for Advanced Heterocyclic Systems (e.g., Thienopyrimidines)

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. ekb.eg Thienopyrimidines are a class of compounds with a structural resemblance to purines and exhibit a wide range of biological and pharmacological activities. ekb.eg The synthesis of these systems often relies on the cyclization of appropriately substituted thiophene (B33073) precursors. ekb.egresearchgate.net

The vicinal arrangement of the formyl and carbamate groups in this compound is ideal for the annulation of a pyrimidine (B1678525) ring onto the thiophene core. In a typical synthetic sequence, the formyl group can react with a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine, to form an imine intermediate. Subsequent intramolecular cyclization, driven by the attack of the carbamate nitrogen (or the deprotected amine) onto the imine or a related species, followed by dehydration, leads to the formation of the thienopyrimidine scaffold. This strategy provides a direct and efficient route to these valuable heterocyclic compounds.

For example, the condensation of 2-aminothiophene derivatives with various reagents is a well-established method for building the pyrimidine ring. nih.gov The use of a precursor like this compound offers a controlled way to achieve this transformation, as the carbamate provides a latent amino group that can be unmasked or participate directly in the cyclization under the right conditions.

The table below showcases representative thienopyrimidine cores that can be accessed from this type of precursor.

Precursor ReactantResulting Heterocyclic CoreSignificance
AmmoniaThieno[2,3-d]pyrimidin-4(3H)-oneCore structure for many biologically active molecules
Primary Amines (R-NH2)3-Alkyl/Aryl-thieno[2,3-d]pyrimidin-4(3H)-oneAllows for diversification at the N3 position
HydrazineThieno[2,3-d]pyridazin-4(5H)-oneAccess to related fused pyridazine (B1198779) systems
Urea (B33335)Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneSynthesis of thienopyrimidine diones

Utilization in Polymer Chemistry and Functional Materials Science

While specific examples of this compound in polymerization are not extensively documented, its structure makes it a highly promising candidate as a functional monomer for the synthesis of advanced materials. Polythiophenes are one of the most studied classes of conducting polymers due to their excellent electronic and optical properties, as well as their environmental stability. rsc.orgnih.gov The properties of polythiophenes can be finely tuned by introducing functional groups onto the thiophene monomer. rsc.orgnih.gov

This compound could be incorporated into polymeric structures in several ways:

Direct Polymerization : The thiophene ring can be polymerized, typically through oxidative coupling or transition-metal-catalyzed methods like Grignard Metathesis (GRIM) polymerization, to create a polythiophene backbone. cmu.edu This would result in a polymer chain decorated with regularly spaced formyl and ethyl carbamate pendant groups.

Post-Polymerization Modification : A polymer synthesized from this monomer would possess reactive aldehyde handles along its backbone. These aldehydes could be used for post-polymerization modification, allowing for the grafting of other molecules, cross-linking of the polymer chains, or the attachment of sensors or probes. cmu.edu

Monomer Modification : The formyl or carbamate group could be modified prior to polymerization to introduce a desired functionality. The resulting custom-designed monomer could then be polymerized to yield a material with tailored properties.

The presence of these functional groups can enhance solubility and processability, and introduce new capabilities such as chemosensitivity, liquid crystallinity, or specific optical responses. nih.govmdpi.com

FeaturePotential Role in Polymer Science
Thiophene Ring Forms the π-conjugated polymer backbone for electronic conductivity.
Formyl Group Can be used for post-polymerization modification, cross-linking, or to influence the polymer's electronic properties.
Carbamate Group Can improve solubility and inter-chain interactions, and can be deprotected to an amine for further functionalization.

Strategic Intermediate in Total Synthesis Pathways

In the context of total synthesis of complex natural products or pharmaceutical agents, this compound serves as a valuable strategic intermediate. Its utility lies in its identity as a pre-functionalized, stable building block that can introduce a 3-amino-2-formylthiophene moiety into a larger molecular framework.

The concept of using protected functional groups is central to multi-step synthesis. The ethyl carbamate group is a robust protecting group for the otherwise reactive 3-amino group, preventing it from undergoing undesired reactions while other parts of the molecule are being manipulated. It can withstand a variety of reaction conditions before being selectively removed at a later, strategic stage of the synthesis.

This compound allows a synthetic chemist to employ a convergent synthesis strategy, where complex fragments of the target molecule are prepared separately and then joined together. This compound represents one such advanced fragment. The formyl group can be used as the point of connection to another part of the molecule, for example, through a Wittig reaction to form a larger, conjugated system, or via an aldol reaction to build stereocenters. Once the core structure is assembled, the carbamate can be deprotected to reveal the amine, which can then be used to close a ring or add another point of diversity. This strategic utility minimizes the number of steps required on the main molecular backbone, often leading to more efficient and higher-yielding syntheses.

Emerging Research Frontiers and Outlook for Ethyl N 2 Formylthiophen 3 Yl Carbamate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future development of Ethyl N-(2-formylthiophen-3-yl)carbamate chemistry is intrinsically linked to the ability to synthesize it and its derivatives in an efficient, cost-effective, and environmentally friendly manner. Current synthetic strategies for polysubstituted thiophenes often rely on multi-step sequences that may involve harsh reagents and generate significant waste. rsc.org The principles of green chemistry are therefore paramount in designing next-generation synthetic routes. derpharmachemica.comnih.gov

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing waste and improving atom economy. The Gewald reaction, a well-established MCR for the synthesis of 2-aminothiophenes, could be adapted for the synthesis of a precursor to this compound. derpharmachemica.comresearchgate.net Green modifications of the Gewald reaction, such as using microwave assistance or employing greener solvents like ionic liquids or deep eutectic solvents, could further enhance its sustainability. rsc.orgderpharmachemica.com

Another avenue for sustainable synthesis is the development of novel catalytic systems. For instance, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. nih.gov Metal-free synthetic routes are also gaining traction as they avoid the environmental and economic issues associated with heavy metal catalysts. organic-chemistry.org

Below is a comparative table of potential synthetic strategies for functionalized thiophenes, which could be adapted for the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential AdvantagesPotential Challenges
Modified Gewald ReactionMulticomponent reaction to form a 2-aminothiophene precursor.High atom economy, potential for diversity. researchgate.netRequires subsequent formylation and carbamoylation steps.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction rates.Reduced reaction times, often higher yields. derpharmachemica.comScalability can be an issue.
Catalytic C-H FunctionalizationDirect introduction of functional groups onto the thiophene (B33073) ring.Step-economic, avoids pre-functionalization. numberanalytics.comRegioselectivity can be difficult to control.
Synthesis in Green SolventsUtilizing ionic liquids or deep eutectic solvents.Reduced environmental impact, potential for catalyst recycling. rsc.orgSolvent cost and removal can be problematic.

Exploration of Novel Reactivity Patterns

The unique arrangement of a formyl group and a carbamate (B1207046) group on the thiophene ring of this compound suggests a rich reactivity profile that is yet to be explored. The interplay between these two functional groups could lead to novel chemical transformations and the synthesis of unique molecular architectures.

The 2-formyl group is a versatile handle for a wide range of reactions. researchgate.net It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions, such as the Knoevenagel and Wittig reactions, to extend the carbon framework. mdpi.com Furthermore, the aldehyde functionality can be used to construct new heterocyclic rings fused to the thiophene core.

The N-carbamate group can function as a protecting group for the amine, but it can also participate in cyclization reactions or act as a directing group for metallation at the C4 position of the thiophene ring. The electron-withdrawing nature of the carbamate could influence the reactivity of the thiophene ring towards electrophilic substitution.

The following table outlines some of the potential reactions that the functional groups of this compound could undergo.

Functional GroupReaction TypePotential ProductsSignificance
2-Formyl GroupKnoevenagel Condensationα,β-Unsaturated thiophene derivativesBuilding blocks for polymers and dyes. mdpi.com
2-Formyl GroupReductive Amination3-Carbamoyl-2-(aminomethyl)thiophenesPrecursors to biologically active compounds.
N-Carbamate GroupIntramolecular CyclizationThieno[3,2-d]pyrimidinesAccess to novel fused heterocyclic systems.
Thiophene RingElectrophilic Aromatic SubstitutionHalogenated or nitrated derivativesFurther functionalization of the core structure. numberanalytics.com

Design of Next-Generation Derivatives for Specific Applications

Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science. numberanalytics.comeprajournals.com The scaffold of this compound is a promising starting point for the design of next-generation derivatives with tailored properties for specific applications.

In the realm of medicinal chemistry, thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov By modifying the substituents on the thiophene ring and the nature of the carbamate group, libraries of new compounds could be synthesized and screened for therapeutic potential. For example, the formyl group could be converted into an oxime or a hydrazone, functionalities known to be present in some bioactive molecules.

In materials science, thiophene-based compounds are key components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comresearchgate.net The extended π-conjugation in oligothiophenes and polythiophenes is crucial for their electronic properties. Derivatives of this compound could be designed to have extended conjugation through polymerization or by introducing other aromatic moieties, making them potential candidates for new organic semiconductor materials.

The table below illustrates how structural modifications to the this compound scaffold could lead to derivatives with specific applications.

Structural ModificationTarget Application AreaRationaleExample Derivative Class
Conversion of the formyl group to an oxime or hydrazoneMedicinal ChemistryIntroduction of pharmacologically relevant functional groups. nih.govThiophene-based enzyme inhibitors.
Polymerization through the formyl groupMaterials ScienceCreation of conjugated polymers for organic electronics. researchgate.netPoly(thiophene vinylene) derivatives.
Modification of the ethyl group on the carbamateMedicinal ChemistryTo modulate solubility and pharmacokinetic properties.Derivatives with long-chain alkyl or PEG groups.
Introduction of electron-donating/withdrawing groups on the thiophene ringMaterials ScienceTo tune the HOMO/LUMO energy levels for electronic applications. alfa-chemistry.comSubstituted thiophenes for OLEDs.

Integration with Flow Chemistry or Automated Synthesis Platforms

The translation of promising laboratory-scale syntheses to industrial production requires processes that are safe, scalable, and reproducible. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. nih.govuc.pt

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. uc.ptresearchgate.net The multi-step synthesis of this compound and its derivatives could be "telescoped" in a flow system, where intermediates are generated and consumed in a continuous sequence without isolation. akjournals.com

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives for high-throughput screening. researchgate.netresearchgate.netnih.gov By combining robotic liquid handling with automated purification and analysis, a large number of structural variations of the this compound scaffold can be synthesized and evaluated in a short period. This is particularly valuable in the early stages of drug discovery and materials development.

The following table compares batch and flow synthesis approaches for the production of functionalized heterocycles.

ParameterBatch SynthesisFlow Synthesis
ScalabilityOften challenging, requires larger reactors.Easier to scale by running the system for longer. uc.pt
SafetyPotential for thermal runaways in large-scale reactions.Improved heat transfer and smaller reaction volumes enhance safety. researchgate.net
Reaction ControlMixing and temperature gradients can be an issue.Precise control over reaction parameters. nih.gov
ThroughputLower for library synthesis.Ideal for high-throughput synthesis and optimization. akjournals.com

Q & A

Q. What are the recommended synthetic routes for Ethyl N-(2-formylthiophen-3-yl)carbamate, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves reacting 2-formylthiophen-3-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

Aminolysis Reaction : Dissolve 2-formylthiophen-3-amine in dry dichloromethane, add triethylamine (1.1 eq), and cool to 0°C.

Carbamate Formation : Slowly add ethyl chloroformate (1 eq) dropwise, stir for 4–6 hours at room temperature.

Workup : Extract with water, dry over Na₂SO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Optimization : Yields improve with controlled temperature (0–5°C during addition) and exclusion of moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the carbamate linkage (e.g., δ ~155 ppm for carbonyl in ¹³C NMR).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₉NO₃S: 199.0372).
  • FT-IR : Detect characteristic bands (e.g., ~1700 cm⁻¹ for C=O stretch).
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values.
    Note : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL ( ) is critical:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

Analysis : Identify disorder (e.g., formyl group orientation) via occupancy refinement.
Example : In related carbamates, cyclohexene ring disorder was resolved with a 55:45 occupancy ratio .
Key Metrics : Report bond lengths (e.g., C=O ~1.21 Å), angles, and torsion angles to validate steric interactions.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological applications of this compound?

Methodological Answer:

Functional Group Modifications :

  • Replace the formyl group with cyano or nitro substituents to assess electron-withdrawing effects.
  • Vary the ethyl carbamate moiety (e.g., methyl, isopropyl) to study steric bulk impact.

Biological Assays :

  • Test inhibition of enzymes (e.g., kinases) via fluorescence polarization assays.
  • Compare IC₅₀ values across derivatives (e.g., Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate showed 10 nM affinity for a kinase target ).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like ATP-binding pockets .

Q. How should researchers mitigate safety risks during handling and synthesis?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to acute oral toxicity (Category 4; LD₅₀ ~500 mg/kg in rats) .
  • Waste Disposal : Quench unreacted chloroformate with ice-cold ethanol before disposal.
  • Emergency Protocols : For skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts .

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